1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

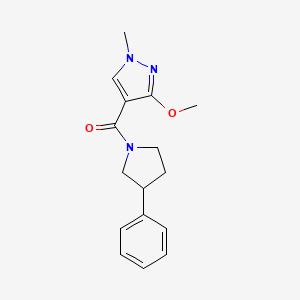

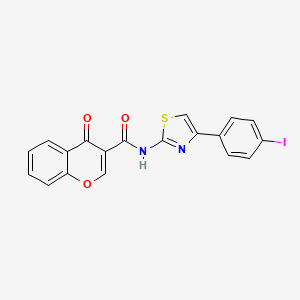

The molecular structure of “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be expected to feature a pyrazole ring, a fluorophenyl group, and a carboxylic acid group. The exact arrangement of these groups would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in water .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Fluorination Techniques

Research highlights the transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics, demonstrating an effective method for synthesizing fluorinated products, including pyrazole derivatives, which is essential for developing new pharmaceuticals and materials (Xi Yuan et al., 2017).

Molecular Conformation and Hydrogen Bonding

Studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives reveal complex hydrogen-bonded frameworks, emphasizing the role of molecular conformation and hydrogen bonding in influencing the properties of pyrazole-based compounds (Asma et al., 2018).

Crystal Structure Analysis

The synthesis and crystal structure determination of N-substituted pyrazolines provide insight into the dihedral angles between pyrazole rings and fluorophenyl rings, contributing to the understanding of molecular geometry in relation to function (Wan-Sin Loh et al., 2013).

Molecular Logic Devices

Triarylpyrazolines have been studied for their pH-driven off-on-off molecular logic device capabilities, showcasing the potential of pyrazole derivatives in developing molecular sensors and electronics (ZammitRamon et al., 2015).

Aurora Kinase Inhibition

Pyrazole derivatives have been identified as potential aurora kinase inhibitors, indicating their application in cancer treatment. The specific focus on fluorophenyl-substituted compounds highlights the role of fluorination in modulating biological activity (ロバート ヘンリー,ジェームズ, 2006).

Fluorescent Dyes and pH Sensors

The development of fluorescent dyes and pH sensors based on pyrazole derivatives underscores their utility in sensing and imaging applications. Such studies illustrate how modifications to the pyrazole core can lead to significant changes in photophysical properties (Anna Wrona-Piotrowicz et al., 2022).

Antimicrobial Activity

The synthesis of Schiff bases using pyrazole derivatives and their evaluation for antimicrobial activity demonstrate the potential of such compounds in developing new antimicrobial agents. This highlights the broad applicability of pyrazole derivatives beyond their chemical and physical properties (Divyaraj Puthran et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJACJQBZZIQQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)F)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2986950.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2986954.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)

![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)

![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)